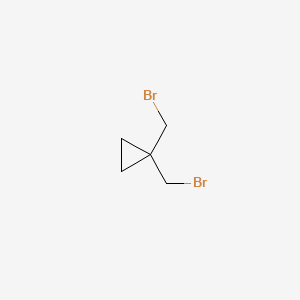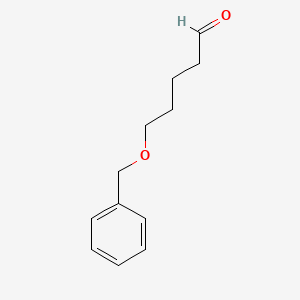
5-(Benzyloxy)pentanal
概要
説明
The compound "5-(Benzyloxy)pentanal" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and chemical reactions that could be relevant to the understanding of similar structures and their properties. For instance, the synthesis and properties of benzenepentacarboxylate bridged networks , the kinetic resolution of a related compound , and the stereocontrol in reactions involving a benzyloxy compound are discussed.
Synthesis Analysis
The synthesis of related compounds involves various strategies such as hydrothermal synthesis for coordination compounds , lipase-mediated kinetic resolution at low temperatures , and the use of low valent bismuth species for reactions with aldehydes . These methods highlight the importance of conditions such as temperature and the choice of catalysts or enzymes in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structures of compounds related to "5-(Benzyloxy)pentanal" are characterized by techniques such as NMR measurements , NOE measurements , and crystal structure characterization . These techniques are crucial for determining the configuration and conformation of organic molecules, which in turn affect their chemical reactivity and physical properties.
Chemical Reactions Analysis
The papers describe various chemical reactions, including the Gould-Jacobs reaction , the Michaelis–Arbuzov reaction , and intramolecular Mitsunobu reactions . These reactions are used to synthesize complex molecules and introduce functional groups that can significantly alter the chemical behavior of the starting materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "5-(Benzyloxy)pentanal" are influenced by their molecular structure. For example, the photoluminescent properties of coordination compounds , the enantiomeric purity of resolved alcohols , and the thermal stability of polyamides and polyimides are discussed. These properties are essential for the potential application of these compounds in various fields, including materials science and pharmaceuticals.
科学的研究の応用
Stereocontrolled Synthesis
- Remote Stereocontrol using Allylic Organobismuth Reagents : 5-(Benzyloxy)pentanal has been utilized in reactions with aldehydes, leading to stereoselectively favored products. This involves the use of allylic organobismuth species, contributing to the field of stereocontrolled synthesis (Basar et al., 2013).
Synthesis of 1-Hydroxy-1,2,3-Triazoles
- Directed Lithiation of 1-(Benzyloxy)-1,2,3-triazole : This process involves the selective metalation of 1-(Benzyloxy)-1,2,3-triazole at the 5-position, enabling the introduction of various substituents. This method is significant for the synthesis of 5-substituted 1-hydroxy-1,2,3-triazoles (Uhlmann et al., 1997).
Hydroacylation Processes
- Radical-Chain Addition in Hydroacylation : 5-(Benzyloxy)pentanal is involved in the radical-chain addition of aldehydes to alkenes. This application is important in hydroacylation processes, offering a novel approach to hydroacylation using N-hydroxyphthalimide (NHPI) (Tsujimoto et al., 2001).
Antioxidant and Neuroprotective Agents
- Synthesis of Antioxidant and Nrf2 Activators : Research shows the use of 5-(Benzyloxy)pentanal in the synthesis of compounds with potent antioxidant capacity and neuroprotective effects. This is especially relevant in the context of diseases associated with oxidative stress (Pachón-Angona et al., 2019).
Application in Taxol Synthesis
- Synthesis of Taxol Precursors : The compound has been used in the synthesis of optically active compounds that are precursors to Taxol, a significant anti-cancer drug. This involves stereoselective aldol reactions and is a key step in the synthesis of complex molecules like Taxol (Mukaiyama et al., 1995).
Creation of Chiral Building Blocks
- Synthesis of Chiral Compounds from Sugars : 5-(Benzyloxy)pentanal is instrumental in converting sugars into chiral building blocks, such as in the synthesis of 4-deoxy-β-rhodomycinone. This application is significant in the field of carbohydrate chemistry and drug synthesis (Krohn & Heins, 1989).
Discovery of Novel Bioactive Compounds
- Isolation of Novel Diterpenoids : The compound is used in the study of cyanobacteria, leading to the discovery of novel diterpenoids with antibacterial and other bioactivities. This illustrates its importance in natural product chemistry and drug discovery (Jaki et al., 2000).
Synthesis of Protected Amidines
- Preparation of Amidine Precursors and Protecting Groups : 5-(Benzyloxy)pentanal is used in synthesizing oxadiazoles and oxadiazolin-5-ones, serving as precursors and protecting groups for amidines. This has implications in the synthesis of complex organic molecules (Bolton et al., 1995).
Synthesis of Chiral Synthons
- Generation of Chiral Aldehydes and Ketones : The compound is used to synthesize versatile chiral synthons like (S)-2-benzyloxybutanal and (S)-3-benzyloxy-2-pentanone. These are important in the synthesis of complex organic molecules (Suami et al., 1986).
Palladium-Catalyzed Reactions
- Intramolecular Carbonyl Allylation : In this application, 5-(Benzyloxy)pentanal is used in palladium-catalyzed reactions to produce cyclopentanols, showcasing its role in advanced organic synthesis techniques (Masuyama et al., 1992).
Synthesis of Sesquiterpenes
- Construction of Cis-Fused Ring Skeletons : The compound is pivotal in synthesizing cis-fused 5,6-ring skeletons, a challenging task in organic synthesis. This application is crucial for the synthesis of neurotoxic natural products like picrotoxinin (Ikeuchi et al., 2022).
Preparation of Styrylchromones
- Synthesis of Hydroxy-2-Styrylchromones : 5-(Benzyloxy)pentanal is used in the synthesis of hydroxy-2-styrylchromones, important compounds in organic and medicinal chemistry (Santos et al., 2003).
Application in Stereocontrol Reactions
- Stereocontrolled Reactions with Aldehydes : It is used to achieve useful levels of stereocontrol in reactions with aldehydes, leading to the production of compounds with syn-related methyl groups (Donnelly et al., 2004).
特性
IUPAC Name |
5-phenylmethoxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-9H,2,5-6,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNUJAZVJXKPNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453822 | |
| Record name | 5-(BENZYLOXY)PENTANAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)pentanal | |
CAS RN |
78999-24-3 | |
| Record name | 5-(BENZYLOXY)PENTANAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({[(Dimethylamino)methylidene]amino}methylidene)dimethylazanium chloride](/img/structure/B1278790.png)
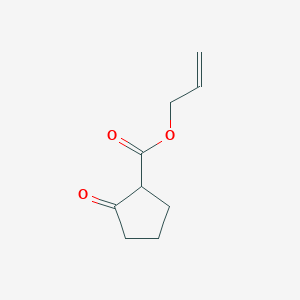
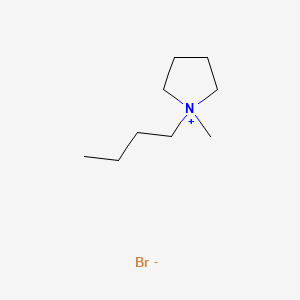
![(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1278796.png)
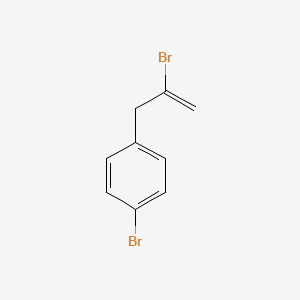
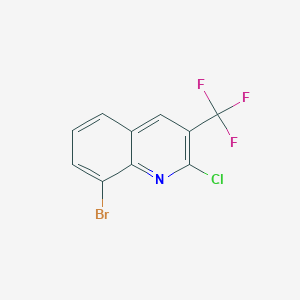
![[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride](/img/structure/B1278805.png)
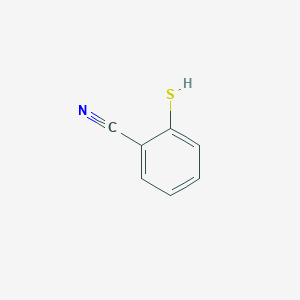
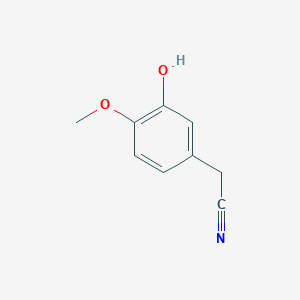
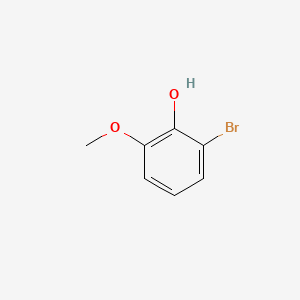
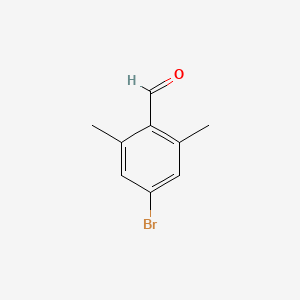
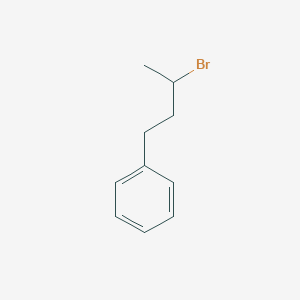
![(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1278820.png)
